3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
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Overview
Description
- This compound is a synthetic molecule with an intriguing structure. Let’s break it down:
- The core consists of a pyrrolidine ring (a five-membered ring containing nitrogen) with a methyl group (CH₃) and a phenyl group (C₆H₅) attached.
- The N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide part adds complexity, including a triazole ring (a five-membered ring containing nitrogen and three carbon atoms) and a trifluoromethyl group (CF₃).
- Researchers have explored its potential as an inhibitor of protein-protein interactions involving MDM2 and p53, which play crucial roles in cancer regulation .
Preparation Methods
- Synthetic routes:
- One approach involves constructing the pyrrolidine ring and then attaching the triazole moiety.
- Reaction conditions:
- Specific conditions depend on the synthetic strategy, but typical steps include cyclization reactions and amide bond formation.
- Industrial production methods:
- While industrial-scale production details are scarce, laboratory-scale synthesis provides insights.
Chemical Reactions Analysis
- Reactions:
- Oxidation, reduction, and substitution reactions are possible.
- Common reagents and conditions:
- Oxidation: Often involves reagents like KMnO₄ or H₂O₂.
- Reduction: Catalytic hydrogenation (e.g., Pd/C) or metal hydrides (e.g., LiAlH₄).
- Substitution: Nucleophilic substitutions (e.g., using NaN₃).
- Major products:
- Various derivatives with modified substituents on the pyrrolidine and triazole rings.
Scientific Research Applications
- Chemistry: Studying its reactivity, stability, and potential applications in drug design.
- Biology: Investigating its impact on cellular pathways, especially those involving p53.
- Medicine: Assessing its potential as an anticancer agent.
- Industry: Exploring its use in materials science or as a building block for other compounds.
Mechanism of Action
- It likely interacts with MDM2 and p53 proteins, affecting their stability and function.
- Molecular targets: MDM2 and p53.
- Pathways: Regulation of cell cycle, apoptosis, and tumor suppression.
Comparison with Similar Compounds
- Uniqueness: The combination of pyrrolidine, triazole, and trifluoromethyl groups sets it apart.
- Similar compounds: Explore related pyrrolidine-based inhibitors and compare their structures and activities.
Remember, this compound’s potential extends beyond its chemical formula—it holds promise in cancer research and therapeutic development
Properties
Molecular Formula |
C17H16F3N5O3 |
---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C17H16F3N5O3/c1-16(10-5-3-2-4-6-10)9-12(27)25(14(16)28)8-7-11(26)21-15-22-13(23-24-15)17(18,19)20/h2-6H,7-9H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
MXHCYYDXOXGEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)NC2=NNC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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